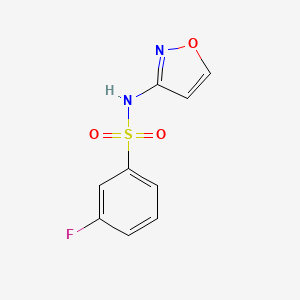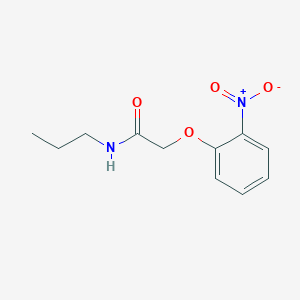
4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. It is a quinoxaline derivative that has shown promising results in various scientific studies.
作用机制
The mechanism of action of 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one is not fully understood. However, it has been suggested that the compound exerts its biological effects by inhibiting the activity of specific enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one have been extensively studied. It has been found to exhibit potent antioxidant and anti-inflammatory activities. It has also been shown to induce apoptosis in cancer cells and inhibit viral replication. Furthermore, the compound has been found to have potential therapeutic effects on neurological disorders by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
The advantages of using 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one in lab experiments include its high potency, selectivity, and low toxicity. However, the limitations of using this compound include its low solubility and stability, which can affect its bioavailability and pharmacokinetics.
未来方向
The potential applications of 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one in medicinal chemistry are vast. Future research directions could focus on optimizing the synthesis method to improve the yield and purity of the final product. Furthermore, studies could be conducted to investigate the compound's potential therapeutic effects on other diseases such as diabetes, cardiovascular disease, and autoimmune disorders. Finally, research could be conducted to develop novel drug delivery systems that can improve the bioavailability and pharmacokinetics of the compound.
In conclusion, 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one is a promising compound that has shown potential applications in medicinal chemistry. Its potent biological activities, low toxicity, and selectivity make it a promising candidate for the development of novel therapeutics. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various diseases.
合成方法
The synthesis of 4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one involves a multi-step process that includes the reaction between 2-bromo-1-naphthalene and thiourea, followed by the reaction with diethyl oxalate and hydrazine hydrate. The final product is obtained through a cyclization reaction. The purity and yield of the final product can be improved by optimizing the reaction conditions.
科学研究应用
4-(2-Naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in various scientific studies, including its anticancer, antiviral, and antimicrobial activities. It has also been found to have potential therapeutic effects on neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
4-(2-naphthalen-2-ylsulfanylacetyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c23-19-12-22(18-8-4-3-7-17(18)21-19)20(24)13-25-16-10-9-14-5-1-2-6-15(14)11-16/h1-11H,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWASUKNWCKQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)CSC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[(4-chloro-3-methylphenyl)sulfonylamino]phenyl]acetamide](/img/structure/B7470062.png)

![N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide](/img/structure/B7470086.png)

![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)


![5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)




